molecular formula C7H12BrNO2 B13073915 5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one

5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one

Cat. No.: B13073915
M. Wt: 222.08 g/mol
InChI Key: PJOXUNDNUCAFLY-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains a bromomethyl group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one typically involves the bromomethylation of a suitable precursor. One common method is the reaction of 3-propyl-1,3-oxazolidin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether solvents.

Major Products Formed

    Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of oxazolidinone derivatives with additional functional groups.

    Reduction: Formation of 3-propyl-1,3-oxazolidin-2-one.

Scientific Research Applications

5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-propyl-1,3-oxazolidin-2-one
  • 5-(Iodomethyl)-3-propyl-1,3-oxazolidin-2-one
  • 3-Propyl-1,3-oxazolidin-2-one

Uniqueness

5-(Bromomethyl)-3-propyl-1,3-oxazolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H12BrNO2

Molecular Weight

222.08 g/mol

IUPAC Name

5-(bromomethyl)-3-propyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H12BrNO2/c1-2-3-9-5-6(4-8)11-7(9)10/h6H,2-5H2,1H3

InChI Key

PJOXUNDNUCAFLY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(OC1=O)CBr

Origin of Product

United States

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